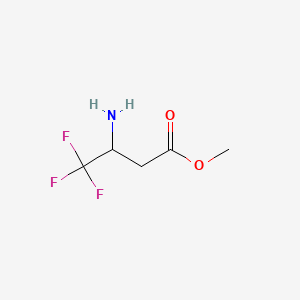

Methyl 3-amino-4,4,4-trifluorobutyrate

説明

The exact mass of the compound Methyl 3-amino-4,4,4-trifluorobutyrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-amino-4,4,4-trifluorobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-4,4,4-trifluorobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl 3-amino-4,4,4-trifluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2/c1-11-4(10)2-3(9)5(6,7)8/h3H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBIFUUUJYCCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445993 | |

| Record name | Methyl 3-amino-4,4,4-trifluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748746-28-3 | |

| Record name | Methyl 3-amino-4,4,4-trifluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-4,4,4-trifluorobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Building Blocks

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-amino-4,4,4-trifluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-amino-4,4,4-trifluorobutyrate is a specialized chemical intermediate whose value lies in the strategic placement of a trifluoromethyl (CF₃) group adjacent to a chiral amine center. This structural motif is of significant interest in medicinal chemistry and drug development. The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and modified acidity or basicity of nearby functional groups. These modulations are critical for optimizing drug candidates' absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-amino-4,4,4-trifluorobutyrate, offering both established data and field-proven experimental protocols for its characterization. Understanding these properties is paramount for its effective use in synthesis, process development, and the rational design of novel therapeutics. While this compound is a valuable building block in its own right, its structural analogues are key intermediates in the synthesis of prominent drugs, highlighting the importance of this chemical class.

Core Physicochemical Data

The fundamental properties of Methyl 3-amino-4,4,4-trifluorobutyrate and its common hydrochloride salt form are summarized below. These values serve as a critical baseline for any experimental work.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Source(s) |

| CAS Number | 748746-28-3 | 169605-23-6 | [1][2][3][4] |

| Molecular Formula | C₅H₈F₃NO₂ | C₅H₈F₃NO₂ · HCl | [3][4] |

| Molecular Weight | 171.12 g/mol | 207.58 g/mol | [1][3] |

| Appearance | Liquid (Implied) | Solid | [1] |

| Boiling Point | 50 °C @ 1 mmHg;30-32 °C @ 4 hPa | Not Applicable | [4][5][6] |

| Melting Point | Not Available | 96-101 °C | [1] |

| Density | 1.293 g/mL @ 25 °C;1.22 g/cm³ @ 25 °C | Not Available | [4][5] |

| Refractive Index | n20/D 1.378 | Not Applicable | [4] |

| Predicted pKa | 3.61 ± 0.50 | Not Available | [4] |

| Storage | 2-8°C, under inert gas | 2-8°C | [1][4] |

Detailed Property Analysis and Experimental Validation

The data presented above provides a snapshot, but a deeper understanding requires an appreciation of the underlying chemistry and the methods used to validate these properties. As a self-validating system, every claim should be verifiable through robust experimental protocols.

Acidity and Basicity: The Influence of the Trifluoromethyl Group

The basicity of the primary amine is a crucial parameter, influencing everything from reaction conditions to the formulation of a potential drug substance. The electron-withdrawing nature of the adjacent trifluoromethyl group is expected to significantly decrease the pKa of the conjugate acid (R-NH₃⁺) compared to its non-fluorinated analogue. This is due to the inductive effect, where the CF₃ group pulls electron density away from the nitrogen atom, making its lone pair less available to accept a proton.

A predicted pKa of 3.61 for the conjugate acid indicates that the amine is a significantly weaker base than typical alkylamines (pKa ≈ 10-11).[4] This has profound implications for its handling and reactivity.

This protocol provides a reliable method for the experimental determination of the pKa of the amine group.

Objective: To determine the pKa of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride in an aqueous or mixed solvent system.

Materials:

-

Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

-

0.1 M standardized hydrochloric acid (HCl)

-

0.1 M standardized sodium hydroxide (NaOH), carbonate-free

-

Deionized water, boiled to remove CO₂

-

Methanol or other suitable co-solvent if solubility is low

-

Calibrated pH meter with a combination glass electrode

-

Stir plate and stir bar

-

25 mL burette

Procedure:

-

Sample Preparation: Accurately weigh approximately 20-40 mg of the hydrochloride salt and dissolve it in 50 mL of deionized water (or a water/co-solvent mixture).

-

Titration Setup: Place the beaker on the stir plate, introduce a stir bar, and immerse the pH electrode. Ensure the electrode tip is submerged but does not interfere with the stir bar.

-

Initial Titration (Acidic Range): If starting with the free base, first titrate with 0.1 M HCl to generate the titration curve in the acidic region and ensure full protonation.

-

Titration with Base: For the hydrochloride salt, titrate the solution with the standardized 0.1 M NaOH solution. Add the titrant in small increments (e.g., 0.1 mL).

-

Data Collection: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point (identified by a sharp change in pH).

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point. For higher accuracy, calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence point.

Causality Behind Choices:

-

Hydrochloride Salt: Using the salt form ensures the amine is fully protonated at the start of the titration with a base, simplifying the curve analysis.

-

Carbonate-Free NaOH: Atmospheric CO₂ can dissolve in NaOH to form carbonate, which would introduce a buffering region and interfere with the titration curve.

-

Potentiometric Method: This is a highly accurate and standard method that directly measures the change in proton concentration, making it a trustworthy and self-validating system.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a molecule's ADME properties. It governs how a compound distributes between aqueous and lipid environments in the body. The trifluoromethyl group is known to significantly increase lipophilicity.

Caption: Workflow for Shake-Flask LogP Determination.

Solubility

Solubility in both aqueous and organic media is fundamental for reaction setup, purification, and formulation. Given its structure—an ester and a weakly basic amine—solubility is expected to be pH-dependent.

Objective: To determine the equilibrium solubility of the compound in various pharmaceutically relevant solvents.

Materials:

-

Methyl 3-amino-4,4,4-trifluorobutyrate

-

Solvents: Phosphate-buffered saline (PBS, pH 7.4), 0.1 M HCl (pH 1), Water, Ethanol, DMSO.

-

Vials with screw caps

-

Orbital shaker with temperature control (set to 25 °C)

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer with a validated quantitative method

-

Syringe filters (0.45 µm)

Procedure:

-

Setup: Add an excess amount of the solid compound (or a known large amount of the liquid) to a vial containing a known volume (e.g., 1 mL) of the test solvent. Ensure solid (or a separate liquid phase) remains.

-

Equilibration: Seal the vials and place them on the orbital shaker at 25 °C for 24-48 hours. This extended time ensures thermodynamic equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant.

-

Filtration & Dilution: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates. Dilute the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve to determine the concentration.

-

Calculation: The solubility is the concentration determined in the supernatant, adjusted for the dilution factor.

Causality Behind Choices:

-

Excess Solid: This ensures that the solution is saturated at equilibrium, which is the definition of solubility.

-

24-48 Hour Equilibration: This distinguishes the method from faster "kinetic" solubility assays and provides a more accurate, thermodynamically stable value, which is crucial for development decisions.

-

Centrifugation and Filtration: These steps are critical to ensure that the analyzed sample is a true solution, free of any undissolved microparticles, which would falsely inflate the solubility measurement.

Analytical Characterization

A robust analytical package is necessary to confirm the identity and purity of Methyl 3-amino-4,4,4-trifluorobutyrate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), multiplets for the two methylene protons (CH₂), a multiplet for the methine proton (CH), and a broad singlet for the amine (NH₂) protons. The coupling patterns would be complex due to the adjacent chiral center and fluorine atoms.

-

¹³C NMR: Signals for the ester carbonyl, the CF₃ carbon (a quartet due to C-F coupling), the methyl ester carbon, and the two carbons of the butyrate backbone are expected.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift would be a key identifier.

-

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would confirm the molecular weight.[1][3] ESI in positive mode should show a strong signal for the protonated molecule [M+H]⁺ at m/z 172.1.

-

Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the primary amine (~3300-3400 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), a strong C=O stretch for the ester (~1735 cm⁻¹), and very strong C-F stretches (~1100-1300 cm⁻¹).

Safety, Handling, and Storage

Proper handling is essential for user safety and to maintain the integrity of the compound.

-

Hazards: The compound is classified as a skin, eye, and respiratory irritant, and may cause allergy or asthma symptoms if inhaled.[1][4] It should be handled with appropriate personal protective equipment (PPE).

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and nitrile gloves.[1][7] All handling of the neat material should be performed in a chemical fume hood to avoid inhalation of vapors.[8][9]

-

Storage: Store in a tightly sealed container at 2-8°C.[1][4] The free base is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen).

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. The material may react violently with water.[5]

Caption: Structure-Property-Application Relationships.

Conclusion

Methyl 3-amino-4,4,4-trifluorobutyrate is more than a simple chemical; it is a carefully designed building block that leverages the unique properties of fluorine to enable the synthesis of complex and potentially bioactive molecules. Its key physicochemical characteristics—notably the reduced basicity of its amine, increased lipophilicity, and specific thermal properties—are direct consequences of its trifluoromethyl group. A thorough understanding and experimental validation of these properties, using the robust protocols outlined in this guide, are essential for any researcher aiming to exploit its full potential in synthetic chemistry and the development of next-generation pharmaceuticals.

References

-

Sigma-Aldrich. Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride, 95%.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

PubChem. Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate.

-

Fisher Scientific. SAFETY DATA SHEET - 3-Amino-4,4,4-trifluorobutyric acid.

-

Sigma-Aldrich. SAFETY DATA SHEET - 3-aminobenzotrifluoride.

-

PubChem. Methyl 3-amino-4,4,4-trifluorocrotonate.

- 3-Amino-4,4,4-trifluorobutyric acid - SAFETY DATA SHEET.

-

Huateng Pharma. METHYL 3-AMINO-4,4,4-TRIFLUOROBUTYRATE.

-

Santa Cruz Biotechnology. Methyl 3-amino-4,4,4-trifluorobutyrate.

-

Labsolu. Methyl 3-amino-4,4,4-trifluorobutyrate.

-

ChemicalBook. METHYL 3-AMINO-4,4,4-TRIFLUOROBUTYRATE.

-

Apollo Scientific. Ethyl 3-amino-4,4,4-trifluorocrotonate.

Sources

- 1. 3-氨基-4,4,4-三氟丁酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. en.huatengsci.com [en.huatengsci.com]

- 3. scbt.com [scbt.com]

- 4. METHYL 3-AMINO-4,4,4-TRIFLUOROBUTYRATE | 748746-28-3 [amp.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. labsolu.ca [labsolu.ca]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.at [fishersci.at]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Stability of Methyl 3-amino-4,4,4-trifluorobutyrate Under Acidic Conditions: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-4,4,4-trifluorobutyrate is a critical building block in modern medicinal chemistry, valued for the unique physicochemical properties conferred by its trifluoromethyl group.[1] However, its utility in synthesis and formulation is fundamentally dependent on its chemical stability. This guide provides an in-depth analysis of the stability of methyl 3-amino-4,4,4-trifluorobutyrate under acidic conditions. We will explore the underlying degradation mechanisms, focusing on acid-catalyzed ester hydrolysis, and discuss the electronic influence of the trifluoromethyl moiety. Furthermore, this document outlines detailed, field-proven experimental protocols for both forced degradation studies and quantitative kinetic analysis, enabling researchers to rigorously assess the compound's stability profile. The insights and methodologies presented herein are designed to empower drug development professionals to make informed decisions regarding the handling, formulation, and application of this and similar fluorinated intermediates.

Introduction: The Significance of Fluorinated Amino Esters

Methyl 3-amino-4,4,4-trifluorobutyrate is a chiral synthetic intermediate that incorporates both a reactive amino group and a metabolically stable trifluoromethyl (CF₃) group. The CF₃ group is a bioisostere for a methyl group but possesses vastly different electronic properties. Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1]

The structure of this compound, however, contains two functional groups susceptible to acid-mediated transformation: an amino group and a methyl ester. Understanding the stability of the ester linkage in the presence of an acid is paramount for:

-

Synthetic Chemistry: Designing reaction conditions that do not inadvertently cleave the ester.

-

Drug Formulation: Ensuring the stability of an active pharmaceutical ingredient (API) containing this moiety in formulations that may have acidic excipients or be exposed to the acidic environment of the stomach.

-

Storage and Handling: Defining appropriate conditions (e.g., pH, temperature) to ensure the long-term integrity of the compound.

This guide will focus primarily on the dominant degradation pathway in acidic media: the hydrolysis of the methyl ester.

Theoretical Background: Mechanisms of Degradation

The stability of methyl 3-amino-4,4,4-trifluorobutyrate in an acidic aqueous environment is governed by the interplay of its functional groups.

State of the Amine Group

In acidic conditions (pH < ~pKa of the amine), the primary amino group will be protonated to form the corresponding ammonium salt. This protonation renders the amine non-nucleophilic and generally stable against acylation or other side reactions, effectively protecting it. The primary point of instability, therefore, lies with the ester functionality.

Acid-Catalyzed Ester Hydrolysis

The hydrolysis of an ester in the presence of an acid and water is a reversible equilibrium reaction.[2][3][4] The forward reaction yields a carboxylic acid and an alcohol. In the case of methyl 3-amino-4,4,4-trifluorobutyrate, the products are 3-amino-4,4,4-trifluorobutanoic acid and methanol.

The reaction proceeds via a well-established multi-step mechanism:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acid.[5][6] This step significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][7]

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the methoxy group, converting it into a good leaving group (methanol).[5]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of methanol.

-

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the hydronium ion catalyst and yielding the final carboxylic acid product.[2][6]

The Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a significant impact on the stability of the adjacent ester.

-

Increased Electrophilicity: The CF₃ group inductively pulls electron density away from the carbonyl carbon. This effect increases the partial positive charge on the carbonyl carbon, making it inherently more susceptible to nucleophilic attack by water.

-

Accelerated Hydrolysis: Studies on other fluorinated esters have shown that increasing the degree of fluorination on the alcohol or acid moiety generally increases the rate of hydrolysis.[8][9] It is therefore anticipated that methyl 3-amino-4,4,4-trifluorobutyrate will hydrolyze significantly faster under acidic conditions than its non-fluorinated counterpart, methyl 3-aminobutyrate.

It is crucial to note that while the C-F bond is extremely strong, defluorination is not a primary degradation pathway under typical acidic hydrolytic conditions. In fact, acid hydrolysis is sometimes used as a method to obtain fluorinated carboxylic acids without defluorination.[10]

Experimental Assessment of Stability

To characterize the stability of methyl 3-amino-4,4,4-trifluorobutyrate, a systematic experimental approach is required. We present two core protocols: a forced degradation study to identify potential degradants and a kinetic study to quantify the rate of degradation.

Protocol 1: Forced Degradation Study

Objective: To rapidly identify the primary degradation products of methyl 3-amino-4,4,4-trifluorobutyrate under various acidic stress conditions.

Causality: By exposing the compound to conditions more extreme than those expected during normal handling or storage (e.g., higher acid concentration, elevated temperature), we can accelerate degradation. This allows for the generation and identification of degradation products in a shortened timeframe, providing insight into the likely degradation pathways under milder conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of methyl 3-amino-4,4,4-trifluorobutyrate at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

-

Stress Conditions Setup:

-

Label three sets of vials for each condition: e.g., "0.1 M HCl, 60°C", "1 M HCl, 60°C", and "0.1 M HCl, 80°C".

-

Add the appropriate acidic solution (e.g., 900 µL of 0.1 M HCl) to each vial.

-

Spike each vial with a small volume of the stock solution (e.g., 100 µL) to achieve a final concentration of 0.1 mg/mL.

-

-

Incubation: Place the vials in a temperature-controlled oven or water bath at the specified temperatures. Include a "time zero" sample kept in the refrigerator.

-

Time-Point Sampling: Withdraw aliquots from each vial after set time points (e.g., 2, 4, 8, 24 hours). Immediately neutralize the aliquot with a suitable base (e.g., dilute NaOH) to quench the reaction and prevent further degradation before analysis.

-

Analysis: Analyze the "time zero" and stressed samples by High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).

-

Rationale for HPLC-MS: This technique is ideal as it separates the parent compound from its degradants (HPLC) and provides mass information (MS) to help identify their structures. The primary expected degradant is 3-amino-4,4,4-trifluorobutanoic acid, which will have a different retention time and a mass corresponding to the loss of a CH₂ group from the parent ester.

-

Protocol 2: Quantitative Kinetic Analysis

Objective: To determine the degradation rate constant (k) and half-life (t₁/₂) of methyl 3-amino-4,4,4-trifluorobutyrate at a specific pH and temperature.

Causality: This protocol provides quantitative data on the stability of the compound, which is essential for predicting shelf-life and defining acceptable conditions for processing and storage. The experiment is designed to follow first-order kinetics, which is typical for hydrolysis when water is in large excess.

Methodology:

-

Analytical Method Validation: Before starting the study, develop and validate an HPLC-UV method for the quantification of methyl 3-amino-4,4,4-trifluorobutyrate. This involves confirming linearity, accuracy, precision, and specificity.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detector at a suitable wavelength (e.g., ~210 nm, as the molecule lacks a strong chromophore).

-

-

Reaction Setup:

-

Prepare a buffer solution at the desired pH (e.g., pH 2.0 using a phosphate or citrate buffer).

-

Place a known volume of the buffer in a sealed, thermostated reaction vessel and allow it to equilibrate to the target temperature (e.g., 50°C).

-

-

Reaction Initiation: Add a small, known volume of a concentrated stock solution of the compound to the pre-heated buffer to start the reaction. The final concentration should be within the validated range of the analytical method.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

-

Sample Preparation: Immediately dilute the aliquot in the mobile phase or a neutralizing solution to quench the reaction and prepare it for HPLC analysis.

-

Data Analysis:

-

Quantify the remaining concentration of the parent compound at each time point using the validated HPLC method.

-

Plot the natural logarithm of the concentration ratio (ln[Cₜ/C₀]) versus time, where Cₜ is the concentration at time t and C₀ is the initial concentration.

-

For a first-order reaction, this plot will yield a straight line with a slope equal to -k (the negative rate constant).

-

The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k .

-

Data Interpretation and Practical Recommendations

The experimental data will provide a clear picture of the compound's stability.

Expected Results: The rate of hydrolysis is expected to increase with both increasing acid concentration (lower pH) and higher temperature. The trifluoromethyl group will likely result in a significantly shorter half-life compared to non-fluorinated analogues.

| Condition | Temperature (°C) | Hypothetical Rate Constant, k (hr⁻¹) | Hypothetical Half-Life, t₁/₂ (hr) |

| pH 4.0 Buffer | 25 | 0.001 | 693 |

| pH 2.0 Buffer | 25 | 0.010 | 69.3 |

| pH 2.0 Buffer | 50 | 0.075 | 9.2 |

| 0.1 M HCl (~pH 1.0) | 50 | 0.150 | 4.6 |

Table 1: Hypothetical kinetic data illustrating the impact of pH and temperature on the degradation of Methyl 3-amino-4,4,4-trifluorobutyrate.

Recommendations for Researchers:

-

Storage: For long-term storage, the compound should be kept in a solid, anhydrous form at low temperatures. If a solution is required, it should be prepared in an aprotic organic solvent. Aqueous solutions should be avoided, and if necessary, should be buffered to a near-neutral pH and used promptly.

-

Synthetic Reactions: When using the compound as a reactant in acidic conditions where the preservation of the ester is desired, reactions should be conducted at the lowest possible temperature and for the shortest duration necessary. If the ester is intended to be hydrolyzed as part of the synthetic sequence, the data from these studies can be used to optimize the deprotection step.

-

Drug Development: For oral drug formulations containing this moiety, its rapid hydrolysis in the acidic environment of the stomach (pH 1-3) must be considered. It may act as a prodrug, releasing the active carboxylic acid. If the intact ester is the desired active molecule, formulation strategies such as enteric coatings would be necessary to protect it from gastric acid.

Conclusion

Methyl 3-amino-4,4,4-trifluorobutyrate is a valuable synthetic intermediate whose utility is closely tied to its chemical stability. The presence of the electron-withdrawing trifluoromethyl group significantly activates the methyl ester towards acid-catalyzed hydrolysis, making this the primary degradation pathway in acidic environments. This guide provides the theoretical framework and practical experimental protocols necessary for researchers to rigorously evaluate this stability. By employing systematic forced degradation and quantitative kinetic studies, scientists can generate the critical data needed to guide synthetic strategies, develop stable formulations, and ensure the quality and efficacy of resulting products.

References

-

Title: Acid Catalyzed Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]

-

Title: Ester hydrolysis Source: Wikipedia URL: [Link]

-

Title: mechanism for the acid catalysed hydrolysis of esters Source: Chemguide URL: [Link]

-

Title: mechanism of ester hydrolysis Source: YouTube (Professor Dave Explains) URL: [Link]

-

Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]

-

Title: Non-defluorinative Hydrolysis of α- and β-Fluorinated Carboxylic Acid Esters Source: Thieme Chemistry URL: [Link]

-

Title: Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models Source: National Institutes of Health (NIH) URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 17.4: Hydrolysis of Esters and Amides Source: Chemistry LibreTexts URL: [Link]

-

Title: Amines Source: National Council of Educational Research and Training (NCERT) URL: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-defluorinative Hydrolysis of α- and β-Fluorinated Carboxylic Acid Esters - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

Stability of Methyl 3-amino-4,4,4-trifluorobutyrate Under Basic Conditions: A Mechanistic and Practical Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-4,4,4-trifluorobutyrate is a pivotal building block in contemporary medicinal chemistry, valued for the unique physicochemical properties imparted by its trifluoromethyl group. The introduction of fluorine-containing moieties can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] However, the very features that make this compound synthetically attractive—namely the ester and the electron-withdrawing trifluoromethyl group—also introduce specific stability concerns, particularly in basic environments. This guide provides an in-depth analysis of the chemical stability of methyl 3-amino-4,4,4-trifluorobutyrate under basic conditions. We will dissect the primary degradation pathways, explore the kinetic implications of its structure, detail robust experimental protocols for stability assessment, and offer field-proven recommendations for its handling and use in drug development workflows.

Molecular Architecture and Electronic Profile

To understand the stability of methyl 3-amino-4,4,4-trifluorobutyrate, we must first consider its structure and the interplay of its functional groups.

-

Methyl Ester: This group is the primary site of susceptibility to basic conditions, being prone to nucleophilic acyl substitution, commonly known as hydrolysis.

-

β-Amino Group: The primary amine at the C3 position introduces a basic center within the molecule and can influence neighboring group participation or overall polarity.

-

γ-Trifluoromethyl (CF₃) Group: This is the most influential group electronically. The high electronegativity of the fluorine atoms creates a powerful electron-withdrawing effect that propagates through the carbon skeleton. This effect is critical to the molecule's reactivity.

The CF₃ group significantly increases the electrophilicity of the ester's carbonyl carbon, making it a more attractive target for nucleophiles like the hydroxide ion. This is a key principle: fluorination of an ester's alkyl moiety dramatically increases the rate of hydrolysis compared to non-fluorinated analogs.[2]

Primary Degradation Pathway: Base-Catalyzed Ester Hydrolysis (Saponification)

The principal degradation route for methyl 3-amino-4,4,4-trifluorobutyrate in an aqueous basic medium is ester hydrolysis, or saponification.[3][4] This is a well-understood, irreversible reaction that proceeds via a nucleophilic acyl substitution mechanism.

Mechanism:

-

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile present in basic solutions, attacks the electron-deficient carbonyl carbon of the methyl ester. This forms a transient tetrahedral intermediate.[4]

-

Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond.

-

Leaving Group Expulsion: This reformation expels the methoxide ion (CH₃O⁻), a reasonably good leaving group, to yield 3-amino-4,4,4-trifluorobutanoic acid.

-

Irreversible Acid-Base Reaction: The newly formed carboxylic acid (pKa ~4-5) is immediately deprotonated by a base in the medium (either methoxide or another hydroxide ion). This acid-base reaction is highly favorable and essentially irreversible under basic conditions, driving the entire hydrolysis process to completion.[4]

The product isolated from a basic workup is the carboxylate salt, which requires a subsequent acidic workup to protonate it back to the carboxylic acid.

Caption: Base-catalyzed hydrolysis (saponification) of the target ester.

While other degradation pathways like elimination could be theorized, they are kinetically far less favorable than the rapid hydrolysis of the activated ester group. Therefore, saponification should be considered the exclusive and critical degradation pathway under these conditions.

Experimental Design for Stability Assessment

A robust, self-validating protocol is essential for accurately quantifying the stability of methyl 3-amino-4,4,4-trifluorobutyrate. This involves monitoring the disappearance of the parent compound and the appearance of its primary degradant over time under controlled conditions.

Core Experimental Workflow

Sources

Role of trifluoromethyl group in molecular interactions

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The trifluoromethyl (CF₃) group has emerged as a cornerstone in modern medicinal chemistry and materials science, transitioning from a chemical curiosity to an indispensable tool for molecular design. Its strategic incorporation into small molecules can profoundly alter their physicochemical and biological properties. This guide provides an in-depth analysis of the multifaceted roles of the CF₃ group, dissecting its fundamental properties and exploring its complex influence on molecular interactions. We will delve into its powerful electronic effects, its nuanced impact on lipophilicity and metabolic stability, and its versatile participation in non-covalent bonding. By synthesizing field-proven insights with quantitative data and detailed experimental protocols, this document aims to equip researchers with the authoritative knowledge required to strategically leverage trifluoromethylation in their discovery and development programs.

Chapter 1: The Unique Physicochemical Profile of the Trifluoromethyl Group

The utility of the CF₃ group stems from a unique combination of steric and electronic properties that distinguish it from its hydrocarbon analogue, the methyl group, and from single fluorine atom substitutions.

Electronic Effects: A Powerful Electron Sink

The primary characteristic of the CF₃ group is its immense electron-withdrawing nature. This is a consequence of the high electronegativity of the three fluorine atoms, which inductively pull electron density away from the carbon atom to which they are attached.[1][2] This potent inductive effect (-I) significantly lowers the electron density of the rest of the molecule, influencing acidity/basicity, dipole moment, and reactivity.

When attached to an aromatic ring, the CF₃ group acts as a strong deactivator towards electrophilic substitution and influences the electron distribution within the ring. Its electronic effect is quantified by the Hammett parameter (σ), which is significantly positive (σₚ ≈ 0.54), indicating strong electron withdrawal from the para position.[3]

Lipophilicity: A Counterintuitive Contributor

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter for drug absorption and distribution. While highly polar, the CF₃ group paradoxically increases the lipophilicity of a molecule.[3][4] The Hansch-Fujita π constant for a CF₃ group is approximately +0.88, indicating a significant contribution to hydrophobicity.[3][4]

This phenomenon arises because the fluorine atoms, despite their electronegativity, are poor hydrogen bond acceptors and the C-F bond has low polarizability.[2][5] This results in a "hydrophobic sheath" or "fluorine gauze" effect, where the CF₃ group organizes water molecules in a way that is entropically unfavorable, driving the molecule into a lipophilic environment. This property is crucial for enhancing membrane permeability and facilitating passage across biological barriers like the blood-brain barrier.[1][3]

Metabolic Stability: The Strength of the C-F Bond

One of the most valuable attributes of the CF₃ group in drug design is its ability to enhance metabolic stability.[1][4] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of around 485 kJ/mol.[1][3] This makes the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family.[4] By replacing a metabolically vulnerable site, such as a methyl or methoxy group, with a CF₃ group, chemists can block metabolic pathways, leading to a longer drug half-life, reduced clearance, and improved oral bioavailability.[6]

Chapter 2: The Trifluoromethyl Group in Non-Covalent Interactions

Beyond its intrinsic physicochemical properties, the CF₃ group is a versatile participant in a range of non-covalent interactions that are fundamental to molecular recognition and binding affinity at biological targets.

Dipole and Quadrupole Interactions

The strong dipole moment of the C-CF₃ bond allows it to engage in favorable dipole-dipole and dipole-quadrupole interactions with polar residues in a protein binding pocket. These electrostatic interactions can be a significant contributor to binding energy.

An Amphiphilic Bonding Partner: Beyond the "Fδ-" View

Traditionally, the fluorine atoms of the CF₃ group were viewed solely as weak hydrogen bond acceptors. However, this view is incomplete.[7] The CF₃ group can act as an "amphiphilic" bonding partner, capable of interacting with both nucleophilic and electrophilic centers.[7][8] This dual nature is due to its significant group polarizability.[7]

-

As a Nucleophile (Hydrogen Bond Acceptor): The electron-rich fluorine atoms can act as weak acceptors for strong hydrogen bond donors, such as the guanidinium group of arginine.[7]

-

As an Electrophile: Polarization can create an area of positive electrostatic potential on the backside of the carbon atom (a σ-hole), allowing it to interact favorably with nucleophilic groups like backbone carbonyls.[7]

This amphiphilic character allows the CF₃ group to form productive, stabilizing interactions in a wider variety of binding environments than previously appreciated.[8]

Other Non-Covalent Interactions

-

Halogen Bonding: Although less common and weaker than for heavier halogens, the CF₃ group can participate in halogen bonds, acting as an electrophilic halogen bond donor.[5][9]

-

Hydrophobic Interactions: As discussed, the lipophilic nature of the CF₃ group promotes favorable hydrophobic interactions within nonpolar pockets, displacing water molecules and increasing binding affinity.[1]

Chapter 3: Strategic Applications in Drug Design

The strategic introduction of a CF₃ group is a well-established tactic to optimize lead compounds into viable drug candidates.[10]

Enhancing Binding Affinity and Selectivity

By engaging in the diverse non-covalent interactions described above, the CF₃ group can significantly enhance a ligand's binding affinity for its target.[1][11] The antidepressant Fluoxetine, for example, contains a CF₃ group that contributes to its lipophilicity, facilitating brain penetration, and its high-affinity interaction with the serotonin reuptake transporter.[3][5]

Modulating pKa

The strong electron-withdrawing effect of the CF₃ group can be used to tune the pKa of nearby acidic or basic functional groups.[10] For instance, placing a CF₃ group near an amine will decrease its basicity (lower pKa), which can be useful for reducing off-target effects or altering a drug's absorption profile.

Improving Pharmacokinetic (ADME) Properties

As summarized in the diagram below, the collective effects of trifluoromethylation can lead to a vastly improved pharmacokinetic profile.[6]

Caption: Impact of the CF₃ group on ADME properties.

Case Studies: Trifluoromethylated Drugs

The success of trifluoromethylation is evidenced by the large number of FDA-approved drugs containing this moiety.[2][5]

| Drug | Therapeutic Class | Role of Trifluoromethyl Group |

| Fluoxetine | Antidepressant (SSRI) | Increases lipophilicity for brain penetration, enhances binding affinity.[3][5] |

| Celecoxib | Anti-inflammatory (COX-2 Inhibitor) | Fills a hydrophobic pocket in the COX-2 enzyme, contributing to selectivity. |

| Sitagliptin | Antidiabetic (DPP-4 Inhibitor) | Enhances binding affinity and provides metabolic stability. |

| Berotralstat | Hereditary Angioedema | Acts as a key pharmacophore for inhibiting plasma kallikrein.[5] |

| Ubrogepant | Migraine Treatment | Enhances metabolic stability and binding affinity to the CGRP receptor.[3] |

Chapter 4: Experimental & Computational Methodologies

Evaluating the impact of trifluoromethylation requires a suite of specialized experimental and computational techniques.

Synthesis: Introducing the CF₃ Group

A primary challenge is the chemical synthesis and introduction of the CF₃ group.[6] Modern methods have greatly expanded the chemist's toolkit.

Protocol 1: Copper-Catalyzed Trifluoromethylation of Aryl Halides

This method is a robust and widely used procedure for creating C(sp²)-CF₃ bonds.

-

Objective: To introduce a CF₃ group onto an aromatic ring via cross-coupling.

-

Materials:

-

Aryl iodide or bromide (1.0 mmol, 1.0 equiv)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) (2.0 mmol, 2.0 equiv)

-

Potassium fluoride (KF) or Cesium fluoride (CsF) (2.0 mmol, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., DMF or NMP) (5 mL)

-

-

Methodology:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide, CuI, and KF/CsF.

-

Add the anhydrous solvent via syringe.

-

Add the TMSCF₃ dropwise to the stirred mixture at room temperature.

-

Heat the reaction mixture to the appropriate temperature (typically 60-100 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.[4]

-

Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.[4]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[4]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylated arene.[4]

-

-

Self-Validation: The success of the reaction is validated by comparing the purified product's spectroscopic data (¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS) with expected values. The appearance of a characteristic singlet or quartet in the ¹⁹F NMR spectrum is a key indicator of successful trifluoromethylation.

Caption: Workflow for copper-catalyzed trifluoromethylation.

Biophysical and Computational Characterization

-

¹⁹F NMR Spectroscopy: A powerful, background-free technique to study the local environment of the CF₃ group within a protein-ligand complex, providing insights into binding events and conformational changes.

-

X-ray Crystallography: Provides high-resolution structural data, allowing for the direct visualization of non-covalent interactions between the CF₃ group and amino acid residues in the binding site.

-

Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters (ΔH, ΔS, Kd) of binding, quantifying the energetic contribution of the CF₃ group to the interaction.

-

Computational Chemistry: Quantum mechanical calculations can model the electrostatic potential and polarizability of the CF₃ group, while molecular dynamics simulations can explore its dynamic behavior and interactions within a solvated binding pocket.[7]

Conclusion

The trifluoromethyl group is a uniquely powerful substituent in molecular design, offering a remarkable ability to simultaneously modulate multiple physicochemical and pharmacokinetic parameters.[4] Its strong electron-withdrawing nature, coupled with its capacity to enhance lipophilicity, block metabolic sites, and participate in a diverse array of non-covalent interactions, makes it an invaluable tool for the modern scientist.[1][4] A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to rationally design and develop next-generation therapeutics and advanced materials by harnessing the full potential of this remarkable functional group.

References

-

Thulluri, C., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

-

Thulluri, C., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link]

-

Request PDF. (2025). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. ResearchGate. Available at: [Link]

-

Esterhuysen, C., et al. (2017). Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. PubMed. Available at: [Link]

-

Wang, J., et al. (2020). Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells. Frontiers. Available at: [Link]

-

Request PDF. (2025). Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. ResearchGate. Available at: [Link]

-

Linclau, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Wang, Y., et al. (2019). Noncovalent Interactions between 1,3,5-Trifluoro-2,4,6-triiodobenzene and a Series of 1,10-Phenanthroline Derivatives: A Combined Theoretical and Experimental Study. MDPI. Available at: [Link]

-

Wieczorek, A., et al. (2014). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed. Available at: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 11. researchgate.net [researchgate.net]

The Strategic Deployment of Methyl 3-amino-4,4,4-trifluorobutyrate in the Genesis of Advanced Molecular Architectures

A Technical Guide for the Vanguard of Chemical Research and Development

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a paradigm shift in modern medicinal and materials chemistry. The trifluoromethyl group, in particular, has emerged as a critical substituent for modulating the physicochemical and biological properties of organic compounds. This guide delves into the multifaceted utility of Methyl 3-amino-4,4,4-trifluorobutyrate, a chiral building block of significant potential. We will explore its synthesis, intrinsic properties, and its versatile applications in the construction of novel, high-value compounds, including peptidomimetics and complex heterocyclic systems. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only theoretical insights but also actionable experimental protocols and data.

The Trifluoromethyl Advantage: A Paradigm in Molecular Design

The introduction of a trifluoromethyl (CF3) group into an organic molecule can profoundly alter its inherent properties. This is not merely an increase in molecular weight; it is a strategic modification that leverages the unique electronic nature of fluorine. The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing effect, influencing the acidity and basicity of nearby functional groups.[1] Furthermore, the CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative degradation and improve membrane permeability and binding affinity to biological targets.[2][3] These attributes have made trifluoromethylated compounds a cornerstone of modern drug discovery, with a significant percentage of top-selling pharmaceuticals containing this moiety.[4]

Methyl 3-amino-4,4,4-trifluorobutyrate stands as a particularly valuable building block due to the convergence of the potent trifluoromethyl group and a chiral β-amino acid scaffold. This combination offers a unique platform for the synthesis of novel compounds with predetermined stereochemistry and tailored biological activity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the foundational properties of a building block is paramount for its effective utilization.

| Property | Value | Source |

| CAS Number | 748746-28-3 | [5] |

| Molecular Formula | C5H8F3NO2 | [5] |

| Molecular Weight | 171.12 g/mol | [5] |

| Appearance | Expected to be a liquid or low-melting solid | |

| Boiling Point | Not readily available | |

| Refractive Index | Not readily available | |

| Density | Not readily available |

Spectroscopic Data (Predicted and based on analogous structures):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (singlet, ~3.7 ppm), the diastereotopic protons of the CH2 group adjacent to the ester (multiplet, ~2.6-2.8 ppm), the methine proton at the chiral center (multiplet, ~3.5-3.7 ppm), and the protons of the amino group (broad singlet, variable chemical shift).[6][7]

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl ester carbon (~52 ppm), the methylene carbon (~40-42 ppm), the chiral methine carbon (~50-55 ppm, with C-F coupling), the trifluoromethyl carbon (quartet, ~125-128 ppm, with a large ¹JCF coupling constant), and the carbonyl carbon of the ester (~170-172 ppm).[1][7]

-

¹⁹F NMR: A singlet (or a doublet if coupled to the methine proton) around -70 to -75 ppm relative to CFCl₃ is anticipated for the CF₃ group.

-

IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the amine (around 3300-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), the C=O stretching of the ester (around 1735 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹).[8]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy group and the trifluoromethyl group.[9][10]

Synthesis of Methyl 3-amino-4,4,4-trifluorobutyrate: A Chiral Approach

The enantioselective synthesis of Methyl 3-amino-4,4,4-trifluorobutyrate is crucial for its application in the development of stereochemically defined bioactive molecules. A highly effective strategy involves the asymmetric reduction of its unsaturated precursor, Methyl 3-amino-4,4,4-trifluorocrotonate.

Synthesis of the Crotonate Precursor

Methyl 3-amino-4,4,4-trifluorocrotonate can be synthesized from readily available starting materials.[11][]

Asymmetric Reduction to the Saturated β-Amino Ester

The key step in obtaining enantiomerically pure Methyl 3-amino-4,4,4-trifluorobutyrate is the asymmetric hydrogenation of the C=C double bond of the crotonate precursor. This can be achieved using chiral catalysts, such as Rhodium- or Ruthenium-based complexes with chiral phosphine ligands.

Caption: Asymmetric hydrogenation workflow.

Experimental Protocol: Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, dissolve the chiral Rhodium-DIPAMP catalyst in a degassed solvent such as methanol or dichloromethane.

-

Reaction Setup: To a solution of Methyl 3-amino-4,4,4-trifluorocrotonate in degassed methanol, add the catalyst solution under an inert atmosphere.

-

Hydrogenation: Pressurize the reaction vessel with hydrogen gas (typically 1-50 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Workup and Purification: Carefully depressurize the vessel, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched Methyl 3-amino-4,4,4-trifluorobutyrate.

Causality: The choice of a chiral phosphine ligand is critical as it creates a chiral environment around the metal center, leading to the preferential formation of one enantiomer. The solvent and pressure can also influence the enantioselectivity and reaction rate.

Synthetic Utility: A Versatile Scaffold for Novel Compound Synthesis

The true power of Methyl 3-amino-4,4,4-trifluorobutyrate lies in its dual functionality. The primary amine and the ester group serve as versatile handles for a wide array of chemical transformations, enabling the construction of complex molecular architectures.

N-Acylation and N-Alkylation: Gateway to Peptidomimetics and Substituted Amines

The amino group can be readily acylated or alkylated to introduce a wide range of substituents.

Caption: N-functionalization pathways.

Experimental Protocol: N-Acylation

-

Reaction Setup: Dissolve Methyl 3-amino-4,4,4-trifluorobutyrate in a suitable aprotic solvent (e.g., dichloromethane or THF) and cool to 0 °C.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents).

-

Addition of Acylating Agent: Slowly add the desired acyl chloride or anhydride (1.05 equivalents) to the reaction mixture.

-

Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion. Quench with water, extract the product with an organic solvent, and purify by column chromatography.

Trustworthiness: This protocol is self-validating as the progress of the reaction can be easily monitored by TLC, and the formation of the amide product can be confirmed by the appearance of a new amide carbonyl stretch in the IR spectrum and the disappearance of the primary amine N-H stretches.

Cyclocondensation Reactions: Synthesis of Trifluoromethylated Heterocycles

The bifunctional nature of Methyl 3-amino-4,4,4-trifluorobutyrate makes it an excellent substrate for cyclocondensation reactions to form a variety of heterocyclic systems, which are prevalent in many biologically active compounds.

4.2.1. Synthesis of Trifluoromethyl-Substituted Pyrimidines

Reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of trifluoromethyl-substituted dihydropyrimidines, which can be subsequently oxidized to pyrimidines.

Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative

-

Reaction Setup: In a round-bottom flask, combine Methyl 3-amino-4,4,4-trifluorobutyrate (1 equivalent), a 1,3-dicarbonyl compound (e.g., acetylacetone, 1 equivalent), and a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) in a suitable solvent like ethanol.

-

Reaction: Reflux the mixture for several hours until the reaction is complete.

-

Workup and Purification: Cool the reaction mixture, remove the solvent in vacuo, and purify the residue by column chromatography to yield the dihydropyrimidine product.

4.2.2. Synthesis of Trifluoromethyl-Substituted Piperidines

Intramolecular cyclization strategies can be employed to synthesize trifluoromethyl-substituted piperidines, a common motif in pharmaceuticals.[2][3][13][14] This often involves initial modification of the ester group followed by cyclization.

4.2.3. Synthesis of Trifluoromethyl-Substituted Benzodiazepines

Condensation with ortho-phenylenediamines can afford trifluoromethyl-substituted benzodiazepines, a class of compounds with a wide range of pharmacological activities.[15][16][17]

Conclusion: A Building Block for the Future of Molecular Innovation

Methyl 3-amino-4,4,4-trifluorobutyrate is a powerful and versatile building block that offers a strategic entry point into the world of fluorinated molecules. Its unique combination of a chiral β-amino acid scaffold and a trifluoromethyl group provides a robust platform for the synthesis of a diverse array of novel compounds with potential applications in drug discovery, agrochemicals, and materials science. The methodologies and protocols outlined in this guide are intended to empower researchers to unlock the full potential of this remarkable molecule and to drive the next wave of innovation in chemical synthesis.

References

- Vertex AI Search. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery.

- PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- ResearchGate. (2025, August 7). Asymmetric synthesis of trifluoromethyl-piperidine based γ-amino acids and of trifluoromethyl-indolizidines | Request PDF.

- PubMed Central. (2012, November 1). Copper-catalyzed multicomponent reaction of β-trifluoromethyl β-diazo esters enabling the synthesis of β-trifluoromethyl N,N-diacyl-β-amino esters - PMC.

- Sci-Hub. (n.d.). Asymmetric synthesis of trifluoromethyl-piperidine based γ-amino acids and of trifluoromethyl-indolizidines.

- ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of...

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- PubMed Central. (2022, July 14). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC.

- ChemInfoGraphic. (2020, June 30). 13C[1H] NMR of Non-Deuterated Deuterated and Fluorinated Compounds.

- Scilit. (n.d.). ChemInform Abstract: Asymmetric Synthesis of Trifluoromethyl-Piperidine Based γ-Amino Acids and of Trifluoromethyl-Indolizidines.

- PubChem. (n.d.). Methyl 3-amino-4,4,4-trifluorocrotonate | C5H6F3NO2 | CID 9989634.

- PubChem. (n.d.). Methyl (3r)-3-amino-4-(2,4,5-trifluorophenyl)butanoate.

- BOC Sciences. (n.d.). CAS 107638-19-7 Methyl 3-Amino-4,4,4-Trifluorocrotonate.

- Santa Cruz Biotechnology. (n.d.). Methyl 3-amino-4,4,4-trifluorobutyrate | CAS 748746-28-3 | SCBT.

- Google Patents. (n.d.). CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate.

- Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation.

- PubMed. (2022, November 2). Rh-Catalyzed Sequential Asymmetric Hydrogenations of 3-Amino-4-Chromones Via an Unusual Dynamic Kinetic Resolution Process.

-

PubMed Central. (2024, January 29). Synthesis of 1,3,5-Triazepines and Benzo[f][2][4][18]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC. Retrieved January 21, 2026, from

- CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.

- ResearchGate. (2025, August 6). Enantioselective synthesis of C3 fluoro-MEP.

- ResearchGate. (2025, August 6). N-Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride.

- PubMed. (2007, February 16). Organocatalysis with a fluorous tag: asymmetric reduction of imines with trichlorosilane catalyzed by amino acid-derived formamides.

- PubMed. (2025, August 8). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol.

- PubMed. (n.d.). Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur.

- PubMed. (2000, September). Synthesis of a 10000 member 1,5-benzodiazepine-2-one library by the directed sorting method.

- ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids.

- PubMed. (2021, January 15). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone.

- ResearchGate. (n.d.). The asymmetric reduction of imidazolinones with trichlorosilane | Request PDF.

- MDPI. (n.d.). Highly Efficient Asymmetric Morita–Baylis–Hillman Reaction Promoted by Chiral Aziridine-Phosphines.

- ResearchGate. (2016, July 12). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters.

- PubMed Central. (n.d.). Gas Chromatography-Mass Spectrometry of N- Heptafluorobutyryl Isobutyl Esters of Amino Acids in the Analysis of the Kinetics of [15N]H4+ Assimilation in Lemna minor L - PMC.

- Preprints.org. (n.d.). Flavones and Related Compounds: Synthesis and Biological Activity.

- NIST WebBook. (n.d.). Ethyl 3-amino-4,4,4-trifluorocrotonate.

- PubMed. (2018, December 14). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications.

- Sigma-Aldrich. (n.d.). Ethyl 3-amino-4,4,4-trifluorocrotonate 96 372-29-2.

Sources

- 1. cheminfographic.wordpress.com [cheminfographic.wordpress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 8. Ethyl 3-amino-4,4,4-trifluorocrotonate [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gas Chromatography-Mass Spectrometry of N- Heptafluorobutyryl Isobutyl Esters of Amino Acids in the Analysis of the Kinetics of [15N]H4+ Assimilation in Lemna minor L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methyl 3-amino-4,4,4-trifluorocrotonate | C5H6F3NO2 | CID 9989634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sci-Hub. Asymmetric synthesis of trifluoromethyl-piperidine based γ-amino acids and of trifluoromethyl-indolizidines / Journal of Fluorine Chemistry, 2013 [sci-hub.box]

- 15. Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of a 10,000 member 1,5-benzodiazepine-2-one library by the directed sorting method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Copper-catalyzed multicomponent reaction of β-trifluoromethyl β-diazo esters enabling the synthesis of β-trifluoromethyl N,N-diacyl-β-amino esters - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Amine Group Reactivity of Methyl 3-amino-4,4,4-trifluorobutyrate: A Cornerstone for Advanced Drug Development

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely recognized approach to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Methyl 3-amino-4,4,4-trifluorobutyrate has emerged as a pivotal building block, primarily due to the unique reactivity of its primary amine group, which is significantly influenced by the adjacent trifluoromethyl (CF3) moiety. This guide provides an in-depth exploration of the reactivity of this amine group, offering both mechanistic insights and practical, field-proven protocols for its derivatization. Understanding and harnessing this reactivity are crucial for the synthesis of complex, high-value molecules, including the prominent dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of reactions to explain the underlying principles governing the amine's behavior, thereby empowering the reader to rationally design and execute synthetic strategies.

The Electronic Influence of the Trifluoromethyl Group: A Double-Edged Sword

The trifluoromethyl group is a potent electron-withdrawing group, a characteristic that profoundly modulates the reactivity of the neighboring amine. This influence manifests in two primary ways:

-

Reduced Basicity: The strong inductive effect of the three fluorine atoms significantly decreases the electron density on the nitrogen atom. This makes the amine in Methyl 3-amino-4,4,4-trifluorobutyrate considerably less basic compared to its non-fluorinated analog, methyl 3-aminobutyrate. Consequently, reactions requiring protonation of the amine or those that are highly sensitive to the basicity of the amine may necessitate modified conditions.

-

Modulated Nucleophilicity: While basicity and nucleophilicity are often correlated, the relationship is not always linear.[5] The reduced electron density on the nitrogen atom does temper its nucleophilicity. However, the amine remains sufficiently nucleophilic to participate in a wide array of synthetically useful transformations. The key to success lies in selecting appropriate electrophiles and reaction conditions that can overcome this attenuated reactivity. For instance, highly reactive acylating or alkylating agents are often employed.

Core Synthetic Transformations: Harnessing the Amine's Potential

The amine group of Methyl 3-amino-4,4,4-trifluorobutyrate serves as a versatile handle for a variety of chemical modifications. The following sections detail the most critical of these transformations, providing both the "why" and the "how" for each.

N-Acylation: Forging the Amide Bond

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry. N-acylation of Methyl 3-amino-4,4,4-trifluorobutyrate provides access to a vast array of derivatives with diverse functionalities and potential biological activities.

Causality of Experimental Choices: Due to the reduced nucleophilicity of the amine, standard amide coupling conditions may prove sluggish. The use of a highly reactive acylating agent, such as an acyl chloride, in the presence of a non-nucleophilic base is a robust strategy. The base is crucial for scavenging the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive. Dichloromethane (DCM) is a common solvent choice due to its inert nature and ability to dissolve a wide range of organic compounds.

Experimental Protocol: N-Acetylation of Methyl 3-amino-4,4,4-trifluorobutyrate

Objective: To synthesize Methyl 3-(acetylamino)-4,4,4-trifluorobutyrate.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| Methyl 3-amino-4,4,4-trifluorobutyrate | 171.11 | 10.0 | 1.0 |

| Acetyl chloride | 78.50 | 11.0 | 1.1 |

| Triethylamine (TEA) | 101.19 | 12.0 | 1.2 |

| Dichloromethane (DCM), anhydrous | - | 50 mL | - |

| Saturated aqueous sodium bicarbonate (NaHCO3) | - | - | - |

| Brine | - | - | - |

| Anhydrous magnesium sulfate (MgSO4) | - | - | - |

Procedure:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add Methyl 3-amino-4,4,4-trifluorobutyrate (1.71 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.67 mL, 12.0 mmol) to the stirred solution.

-

In a separate, dry syringe, take up acetyl chloride (0.78 mL, 11.0 mmol) and add it dropwise to the reaction mixture over 5 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure Methyl 3-(acetylamino)-4,4,4-trifluorobutyrate.

Expected Outcome: A white to off-white solid. The yield for this type of reaction is typically in the range of 85-95%.

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 6.5-7.0 (br s, 1H, NH), 4.5-4.7 (m, 1H, CH-N), 3.75 (s, 3H, OCH₃), 2.7-2.9 (m, 2H, CH₂), 2.05 (s, 3H, COCH₃).

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -70 to -75 (d, 3F).

-

MS (ESI): m/z calculated for C₇H₁₀F₃NO₃ [M+H]⁺: 214.06; found: 214.07.

Caption: General workflow for the N-acylation of Methyl 3-amino-4,4,4-trifluorobutyrate.

N-Alkylation: Expanding the Molecular Framework

N-alkylation of the amine group introduces alkyl substituents, which can be crucial for modulating a compound's pharmacological profile. Reductive amination is a particularly effective method for this transformation, offering high yields and good functional group tolerance.

Causality of Experimental Choices: This two-step, one-pot procedure first involves the formation of an imine intermediate by reacting the amine with an aldehyde or ketone. The subsequent in-situ reduction of the imine with a mild reducing agent, such as sodium triacetoxyborohydride (STAB), affords the N-alkylated product. STAB is often preferred over other reducing agents like sodium borohydride because it is less basic and more selective for imines over carbonyls, and the reaction can be performed in a non-protic solvent. Acetic acid is often used as a catalyst for the imine formation step.

Experimental Protocol: Reductive Amination for N-Benzylation

Objective: To synthesize Methyl 3-(benzylamino)-4,4,4-trifluorobutyrate.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| Methyl 3-amino-4,4,4-trifluorobutyrate | 171.11 | 10.0 | 1.0 |

| Benzaldehyde | 106.12 | 10.5 | 1.05 |

| Sodium triacetoxyborohydride (STAB) | 211.94 | 15.0 | 1.5 |

| Dichloroethane (DCE), anhydrous | - | 50 mL | - |

| Acetic Acid (glacial) | 60.05 | 1.0 | 0.1 |

| Saturated aqueous sodium bicarbonate | - | - | - |

| Brine | - | - | - |

| Anhydrous sodium sulfate (Na2SO4) | - | - | - |

Procedure:

-

To a 100 mL round-bottom flask, add Methyl 3-amino-4,4,4-trifluorobutyrate (1.71 g, 10.0 mmol), anhydrous dichloroethane (50 mL), and benzaldehyde (1.07 mL, 10.5 mmol).

-

Add a catalytic amount of glacial acetic acid (0.06 mL, 1.0 mmol).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the layers and extract the aqueous phase with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography (ethyl acetate/hexane) to yield the desired N-benzylated product.

Expected Outcome: A colorless oil or a low-melting solid. Yields for reductive amination are generally good, often exceeding 80%.

Caption: General workflow for the N-alkylation via reductive amination.

Cyclization Reactions: Building Heterocyclic Scaffolds